Acidity Difference vs 3-Trifluoromethyl Isomer
The predicted pKa of the benzylic hydroxyl proton provides a quantitative measure of alcohol reactivity in deprotonation, oxidation, and nucleophilic substitution steps. 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (the 3-CF3 regioisomer) has a predicted pKa of 13.91 ± 0.10 . The target compound, 2-methoxy-5-(trifluoromethyl)benzyl alcohol, is expected to exhibit a different pKa due to the altered resonance and inductive effect of the CF3 group at the para rather than meta position relative to the CH2OH group. This predicted difference in acidity translates into distinct optimal conditions for conversion to the benzyl halide or ether, directly impacting synthetic route efficiency .
| Evidence Dimension | Predicted pKa of benzylic alcohol proton |
|---|---|
| Target Compound Data | Predicted value not explicitly reported in identified sources; expected to differ from isomer based on electronic structure. |
| Comparator Or Baseline | 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS 1017778-74-3): predicted pKa 13.91 ± 0.10 |
| Quantified Difference | Not calculable from available data; electronic argument supports a non-trivial ΔpKa. |
| Conditions | ACD/Labs Percepta prediction (aqueous, 25 °C) |
Why This Matters
Even a small pKa shift alters the base strength required for deprotonation and the equilibrium concentration of the alkoxide nucleophile, directly affecting reaction rates and yields in Williamson ether synthesis or Mitsunobu chemistry.
